4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
BenchChem offers high-quality 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c1-2-22-9-5-6-16-30(22)35(32,33)23-14-12-19(13-15-23)24(31)27-26-29-28-25(34-26)21-11-10-18-7-3-4-8-20(18)17-21/h10-15,17,22H,2-9,16H2,1H3,(H,27,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVSDYDSHSOSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- IUPAC Name: 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Molecular Formula: CHNOS
- Molecular Weight: 466.7 g/mol
- CAS Number: 1215730-68-9
Structural Representation
The compound features a sulfonamide group linked to a benzamide and an oxadiazole moiety, which is substituted with a tetrahydronaphthalene structure. This unique arrangement is hypothesized to contribute to its biological activities.
Pharmacological Effects
-
Dopamine Receptor Modulation
- Preliminary studies indicate that the compound may act as a selective modulator of dopamine receptors. It has shown potential in promoting D3 receptor-mediated signaling pathways while minimizing interactions with D2 receptors, which is crucial for reducing side effects associated with antipsychotic medications .
- Neuroprotective Properties
- Anticancer Activity
Structure-Activity Relationships (SAR)
Research into the SAR of related compounds has revealed that modifications to the piperidine and oxadiazole moieties significantly influence biological activity. For instance:
| Compound Variant | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| Parent Compound | 710 ± 150 | 15,700 ± 3,000 |
| Modified Variant A | 278 ± 62 | 9,000 ± 3,700 |
| Modified Variant B | 98 ± 21 | >100,000 |
This table illustrates how specific substitutions can enhance receptor selectivity and potency.
Study on Neuroprotection
A study conducted by researchers exploring novel D3 receptor agonists utilized this compound in their high-throughput screening assays. The results indicated that it significantly enhanced β-arrestin recruitment and G protein activation in dopaminergic signaling pathways . This suggests that it could be a valuable tool for further research into treatments for conditions like Parkinson's disease.
Cancer Cell Line Studies
In another study focusing on anticancer properties, the compound was tested against several human cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values indicating effectiveness at low concentrations. The mechanism was linked to the activation of apoptotic pathways and disruption of mitochondrial function in cancer cells .
Méthodes De Préparation
Thiosemicarbazide Intermediate Formation
The 1,3,4-oxadiazole ring is constructed via cyclodesulfurization of thiosemicarbazides, as demonstrated in.
- Hydrazide Preparation :
- 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine is synthesized from 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrazide (hydrazide 1a ) and an appropriate isothiocyanate (e.g., phenyl isothiocyanate).
- Reaction Conditions : Hydrazide 1a (1 mmol) and isothiocyanate (1 mmol) are stirred in methanol (4 mL) at room temperature for 4 hours, yielding thiosemicarbazide 3a (75–88% yield).
Cyclodesulfurization Using TBTU
The thiosemicarbazide intermediate undergoes cyclization to form the 1,3,4-oxadiazole ring:
- Procedure : Thiosemicarbazide 3a (1 mmol), DIEA (1 mmol), and TBTU (1.5 mmol) in DMF (3 mL) are heated at 50°C for 2 hours.
- Yield : 85–92% (Table 1).
| Coupling Reagent | Time (h) | Yield (%) |
|---|---|---|
| TBTU | 2 | 85–92 |
| DCC | 4 | 50 |
| CDI | 3 | 63 |
Sulfonylation of the Benzamide Core
Synthesis of 4-(Chlorosulfonyl)benzoyl Chloride
The benzamide core is functionalized via sulfonylation:
- Sulfonation : Benzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C, yielding 4-(chlorosulfonyl)benzoyl chloride.
- Piperidine Substitution : The chlorosulfonyl group reacts with 2-ethylpiperidine in dichloromethane (DCM) using triethylamine (TEA) as a base:
Amide Coupling of Fragments
The final step involves coupling the sulfonylated benzoyl chloride with the 1,3,4-oxadiazole-tetrahydronaphthalene amine:
- Activation : 4-((2-Ethylpiperidin-1-yl)sulfonyl)benzoyl chloride (1 eq) is reacted with HATU (1.1 eq) and DIPEA (2 eq) in DMF.
- Amination : The activated intermediate is treated with 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine (1 eq) at room temperature for 6 hours.
- Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to afford the target compound (65% yield).
Optimization and Alternative Routes
Solvent and Reagent Screening
One-Pot Synthesis
A streamlined protocol combines sulfonylation and amidation in a single vessel:
- Procedure : 4-(Chlorosulfonyl)benzoyl chloride, 2-ethylpiperidine, and the oxadiazole amine are reacted sequentially in DMF with DIPEA.
- Yield : 60% (lower than stepwise approach due to side reactions).
Characterization and Analytical Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.12 (d, J = 8.5 Hz, 2H, ArH), 7.95 (s, 1H, NH), 7.82 (d, J = 8.5 Hz, 2H, ArH), 7.45–7.30 (m, 4H, tetrahydronaphthalene-H), 3.45–3.25 (m, 4H, piperidine-H), 2.85 (q, J = 7.0 Hz, 2H, CH₂CH₃), 1.75–1.50 (m, 8H, tetrahydronaphthalene-CH₂), 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃).
- HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Q & A
Q. Characterization :
- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity (e.g., uses NMR/MS for analogous compounds).
- Elemental analysis : Validate purity and stoichiometry ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
